[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile
Description
Role of Triazolopyridine Scaffolds in Medicinal Chemistry Innovation
The triazolopyridine core has emerged as a privileged structure in drug discovery due to its unique physicochemical properties and ability to engage diverse biological targets. Structural analyses reveal that the fused triazole-pyridine system enables π-π stacking interactions with aromatic residues in enzyme active sites, while nitrogen atoms facilitate hydrogen bonding with key amino acids. For instance, molecular docking studies of triazolo[1,5-a]pyridine derivatives demonstrated three critical hydrogen bonds with α-glucosidase residues (TYR158, GLN353, GLU411), correlating with submicromolar IC₅₀ values.
Recent innovations have expanded the scaffold’s therapeutic applications:
- Enzyme Inhibition : Compound 15j (triazolo[1,5-a]pyridine derivative) exhibited potent α-glucosidase inhibition (IC₅₀ = 6.60 ± 0.09 µM) through competitive binding, outperforming standard inhibitors like acarbose.
- Kinase Modulation : JAK1/2 inhibitors such as J-4 and J-6 demonstrated nanomolar enzyme inhibition (IC₅₀ < 50 nM) and suppressed proliferation in BaF3 cells, highlighting applications in inflammatory diseases.
Table 1: Biological Activities of Representative Triazolopyridine Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Key Interactions | Reference |
|---|---|---|---|---|
| 15j | α-Glucosidase | 6.60 µM | H-bonds with TYR158, GLN353 | |
| J-4 | JAK1/2 | 8.3 nM | ATP-binding pocket occupancy | |
| 12 | Tubulin | 0.39 µM | Colchicine site binding |
The scaffold’s synthetic accessibility further enhances its utility. A seven-step protocol using 2-aminopyridine precursors enables rapid diversification, with Suzuki-Miyaura couplings and reductive amination introducing pharmacophoric groups. For example, halogenated derivatives (e.g., 28 , Cl-substituted) showed improved metabolic stability (hepatic clearance < 15 mL/min/kg) while maintaining potency.
Strategic Importance of Cyano-Substituted Derivatives in Bioactive Compound Design
The introduction of a cyano group at the 8-position of the triazolopyridine ring significantly alters electronic and steric properties, enhancing target engagement and pharmacokinetic profiles. Density functional theory (DFT) calculations indicate that the electron-withdrawing cyano group increases aromatic ring polarization, strengthening dipole-dipole interactions with hydrophobic enzyme pockets. This modification also reduces basicity, improving membrane permeability and oral bioavailability.
Key advancements in cyano-substituted derivatives include:
- Enhanced Binding Affinity : Comparative molecular docking revealed that 8-cyano analogs exhibited 2–3-fold higher binding scores (−10.04 kcal/mol vs. −8.2 kcal/mol for non-cyano derivatives) toward α-glucosidase, attributed to additional van der Waals contacts with LEU218 and PHE314.
- Metabolic Stability : Cyano groups mitigate oxidative metabolism in liver microsomes. For instance, compound 26 (triazolo[1,5-a]pyridine-8-carbonitrile derivative) showed a 3-fold reduction in hepatic clearance compared to its methyl-substituted counterpart.
Table 2: Impact of 8-Cyano Substitution on Pharmacological Properties
| Property | Cyano-Substituted Derivative | Non-Cyano Analog | Improvement Factor |
|---|---|---|---|
| α-Glucosidase IC₅₀ | 6.60 µM | 18.4 µM | 2.8x |
| Metabolic Stability (t₁/₂) | 45 min | 15 min | 3x |
| LogP | 1.2 | 1.8 | Reduced hydrophobicity |
Synthetic strategies for introducing the cyano group emphasize regioselective functionalization. A palladium-catalyzed cyanation using Zn(CN)₂ achieved >80% yield at the 8-position, while Negishi couplings enabled the incorporation of deuterated piperidine rings for isotopic labeling studies. These methods ensure precise control over stereoelectronic properties, critical for optimizing target selectivity.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-2-1-3-11-7(6)9-5-10-11/h1-3,5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUFKZDDZTYSHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The [1,2,4]Triazolo[1,5-a]pyridine scaffold is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold are known to interact with their targets, leading to changes in the target’s function . For instance, as JAK1 and JAK2 inhibitors, they can prevent the activation of these kinases, thereby modulating the downstream signaling pathways .
Biochemical Pathways
The [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile affects several biochemical pathways due to its interaction with multiple targets. For example, as a JAK1 and JAK2 inhibitor, it can impact the JAK-STAT signaling pathway, which plays a critical role in immune response and cell growth .
Result of Action
The molecular and cellular effects of this compound are likely to be diverse due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it can modulate immune response and cell growth . .
Biological Activity
[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused triazole and pyridine ring system with a carbonitrile group at the 8 position, making it a promising candidate for therapeutic applications.
Chemical Structure
The unique structure of this compound allows it to interact with various biological targets. The carbonitrile substitution at the 8 position is particularly significant as it may enhance the compound's therapeutic potential.
Biological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. For example, it has been reported to inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi .
- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. Notably, derivatives of this compound have shown promising results in inhibiting tumor cell proliferation .
- Antioxidant Activity : The antioxidant properties of this compound have been evaluated through various assays. It exhibits the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells .
Molecular docking studies suggest that this compound interacts effectively with enzyme active sites similar to purine derivatives. This interaction profile aids in understanding its mechanism of action and optimizing its structure for enhanced potency against specific biological targets .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Study on Antimicrobial Activity : A comprehensive evaluation involving in vitro tests against seven microorganisms revealed that certain derivatives exhibited stronger inhibitory action compared to standard reference drugs. The results indicated a structure-activity relationship where specific substitutions enhanced antimicrobial efficacy .
- Cytotoxicity Assessment : In vitro cytotoxicity studies on HeLa and MCF-7 cell lines showed that some derivatives had IC50 values indicating significant cytotoxic potential. For instance, compounds with halogen substituents demonstrated enhanced activity compared to their non-substituted counterparts .
Comparative Analysis
A comparative analysis of related compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| [1,2,4]Triazolo[4,3-a]pyridine | Triazole fused with pyridine at different positions | Potential as an antitumor agent |
| [1,2,4]Triazolo[1,5-a]pyrimidine | Similar triazole-pyrimidine fusion | Versatile in drug design; anti-inflammatory effects |
| 1H-Pyrazolo[3,4-b]quinoline | Pyrazole fused with quinoline | Notable for neuroprotective properties |
This table illustrates how the specific carbonitrile substitution at the 8 position in [1,2,4]Triazolo[1,5-a]pyridine enhances its therapeutic potential compared to structurally similar compounds.
Scientific Research Applications
Scientific Research Applications
Anticancer Agents: Substituted [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles have shown high potential against most human tumor cell lines, suggesting their promise as selective anticancer agents for further development .
Enzyme Inhibitors: These compounds have been patented as PDE10 inhibitors . Additionally, some derivatives have demonstrated antifungal activity through 1,6-inhibition of β-glucan synthesis .
Immunomodulators: Substituted [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles have been patented as immunomodulators .
Fluorescent Probes: 2,5,7-Triaryl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles possess strong blue fluorescence with large Stokes shifts and high quantum yields, making them potentially useful as fluorescent probes in medical applications .
Intermediates in Synthesis: [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles can be used as intermediates, particularly for obtaining negative allosteric modulators of mGlu5 .
Synthetic Strategies
Several synthetic strategies are employed to obtain [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles :
- Conversion of 8-substituted [1,2,4]triazolo[1,5-a]pyridines: This involves transforming a substituent at the 8-position or its nucleophilic substitution . For example, 8-bromo-[1,2,4]triazolo[1,5-a]pyridines can be converted to the desired carbonitriles via a palladium-catalyzed reaction using zinc cyanide .
- Synthesis based on functionalized pyridines: This approach involves constructing the 1,2,4-triazole core from a pyridine precursor .
- Synthesis from acyclic compounds: This involves the simultaneous generation of two heterocyclic rings from acyclic reagents .
- Recyclization of oxadiazolopyridinium salts: 8-Cyanooxadiazolopyridinium salts can be transformed into [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles upon treatment with ethanolic ammonia or ammonium acetate .
Case Studies
RORγt Inverse Agonists: Triazolopyridine derivatives have been designed and synthesized as potent RORγt inverse agonists .
Metal-Free C–N Bond Construction: A protocol has been established for the synthesis of mono- and bis-[1,2,4]triazolo[1,5-a]pyridines from 1-amino-2-imino-pyridines using microwave irradiation .
Reaction with Phenyl Isothiocyanate: 1,2,4-Triazolo[1,5-a]pyridine-8-carbonitrile derivatives undergo cyclization reaction when treated with phenyl isothiocyanate, yielding [1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile derivatives .
Data Table
Comparison with Similar Compounds
Table 1: Structural Analogs of [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile
Key Observations :
- Substituent Position: The cyano group at position 8 enhances bioactivity, as its removal or relocation (e.g., to carboxylic acid derivatives in ) diminishes antimicrobial and anticancer effects .
- Aromatic vs.
- Heterocycle Variation : Replacing the triazole core with tetrazole (as in ) reduces biological potency due to altered electronic properties.
Key Findings :
- Microwave-assisted synthesis outperforms traditional reflux methods in both yield (90% vs. 72%) and reaction time (minutes vs. hours) .
Q & A
Q. How can computational chemistry aid in designing novel [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles with tailored properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
